SF-1-088, with the Chemical Abstracts Service number 1241832-83-6, is a synthetic compound that has gained considerable attention in scientific research due to its potential therapeutic applications, particularly in oncology. This compound acts as a small molecule inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) SH2 domain, which plays a critical role in various cellular processes, including cell growth and differentiation. The specificity of SF-1-088 for the STAT5 protein distinguishes it from other STAT inhibitors, making it a valuable tool for studying diseases where STAT5 is implicated, such as leukemia and multiple myeloma .
SF-1-088 is classified as a small molecule inhibitor and is derived from the modification of thalidomide, a compound originally developed as a sedative. The compound's synthesis involves several intermediate steps that transform thalidomide into SF-1-088 through chemical modifications. It is primarily used in research settings to explore its effects on cellular signaling pathways and its potential therapeutic benefits.
The synthesis of SF-1-088 involves multiple steps, beginning with the preparation of the core thalidomide structure. The process includes:
These synthetic routes may be optimized for industrial production to enhance yield and purity, often utilizing automated synthesis equipment .
The molecular formula of SF-1-088 is C₂₈H₃₀N₂O₈S, with a molecular weight of 554.61 g/mol. Its structure includes various functional groups that contribute to its biological activity:
The InChI key for SF-1-088 is KCLDKZDBJUDDSS-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
SF-1-088 undergoes several types of chemical reactions, which include:
These reactions are influenced by specific reagents and conditions, including temperature and solvent choice, which are critical for optimizing yields in synthetic applications .
The mechanism of action for SF-1-088 involves its binding to the SH2 domain of STAT5, inhibiting its activity. This inhibition disrupts the STAT5 signaling pathway essential for cell growth and differentiation. By blocking this pathway, SF-1-088 can induce apoptosis in cancer cells and inhibit their proliferation. The compound interacts specifically with residues within the STAT5 protein, affecting downstream effectors such as cyclin D1 and c-Myc .
SF-1-088 exhibits several notable physical and chemical properties:
These properties are essential for determining its bioavailability and efficacy in biological systems.
SF-1-088 has diverse applications in scientific research:
The specificity of SF-1-088 for STAT5 makes it particularly valuable for research into targeted therapies aimed at diseases characterized by dysregulated STAT5 signaling .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4